molecular formula C10H11NO2 B8540382 3-(2,3-Dihydroxypropyl)benzonitrile

3-(2,3-Dihydroxypropyl)benzonitrile

Cat. No.: B8540382
M. Wt: 177.20 g/mol
InChI Key: NLQNBUGBQQLONB-UHFFFAOYSA-N
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Description

3-(2,3-Dihydroxypropyl)benzonitrile is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,3-Dihydroxypropyl)benzonitrile, and how can reaction conditions be controlled to maximize yield?

  • The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. Key parameters include:

  • Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .
  • Atmosphere : An inert environment (e.g., nitrogen) minimizes oxidation of the dihydroxypropyl moiety .
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity product .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the presence of the benzonitrile aromatic protons (δ 7.4–8.1 ppm) and dihydroxypropyl protons (δ 3.5–4.2 ppm) .
  • FT-IR : Peaks at ~2240 cm1^{-1} (C≡N stretch) and 3300–3500 cm1^{-1} (O-H stretch) validate functional groups .
  • HPLC/GC-MS : Quantify purity and detect trace impurities using reversed-phase C18 columns or GC-MS with electron ionization .

Q. How does the dihydroxypropyl substituent influence the compound’s solubility and stability?

  • The dihydroxypropyl group enhances water solubility via hydrogen bonding, making the compound suitable for aqueous-phase biological assays. However, it increases susceptibility to oxidation, necessitating storage under inert conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Structural variability : Minor modifications (e.g., halogenation, esterification) alter target interactions .
  • Assay conditions : Varying pH, temperature, or cell lines impact results. Standardize protocols using reference compounds like 3-(3-Aminophenyl)benzonitrile, HCl .
    • Meta-analysis : Cross-reference data from PubChem, CAS, and peer-reviewed journals to identify trends .

Q. What mechanistic insights explain the compound’s interaction with DNA/RNA synthesis pathways?

  • The dihydroxypropyl group mimics ribose moieties in nucleosides, enabling competitive inhibition of polymerases. For example:

  • DNA Polymerase Inhibition : IC50_{50} values correlate with substituent electronegativity (e.g., fluoro derivatives show 2x potency vs. methyl) .
  • RNA Interference : Molecular docking studies suggest binding to the active site of RNA helicases .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

  • Key Modifications :

  • Hydroxyl Group Protection : Acetylation improves metabolic stability but reduces solubility .
  • Aromatic Substitution : Electron-withdrawing groups (e.g., -Cl, -CF3_3) enhance binding to kinase targets (e.g., MEK inhibitors) .
    • In Silico Tools : Use Schrödinger Suite or AutoDock for predicting binding affinities .

Q. Methodological Guidance

Q. What strategies mitigate side reactions during functionalization of the dihydroxypropyl group?

  • Selective Protection : Use tert-butyldimethylsilyl (TBDMS) groups to shield one hydroxyl during oxidation or esterification .
  • Catalytic Control : Employ Pd/C or Raney nickel for selective hydrogenation of nitriles to amines without disrupting diols .

Q. How should researchers validate the compound’s antioxidant activity in vitro?

  • DPPH Assay : Measure radical scavenging at 517 nm; IC50_{50} values <50 μM indicate significant activity .
  • Cellular Models : Use HepG2 cells with ROS-sensitive dyes (e.g., DCFH-DA) to quantify oxidative stress reduction .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(2,3-dihydroxypropyl)benzonitrile

InChI

InChI=1S/C10H11NO2/c11-6-9-3-1-2-8(4-9)5-10(13)7-12/h1-4,10,12-13H,5,7H2

InChI Key

NLQNBUGBQQLONB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(prop-2-en-1-yl)benzonitrile (3.8 g, 27 mmol) and NMO (10.85 g, 80 mmol) in MeOH/H2O (v/v=3:1, 133 mL) was added OsO4 (600 mg), and then stirred at room temperature for 18 h. The result mixture was concentrated and the residue was dissolved in water and extracted with EtOAc. The organic layers were dried and concentrated, and the residue was purified by a flash column chromatography to afford 3-(2,3-dihydroxypropyl)benzonitrile.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
10.85 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One

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